

Afegostat Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Afegostat hydrochloride

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Introduction

Afegostat hydrochloride, also known as Isofagomine hydrochloride or AT-2101, is a potent iminosugar that has been investigated as a pharmacological chaperone for the treatment of Gaucher disease.^[1] Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, which leads to a deficiency of the enzyme acid β -glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages. Afegostat was designed to selectively bind to and stabilize misfolded mutant forms of GCase, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and thereby increasing their enzymatic activity.^{[1][2][3]}

This technical guide provides an in-depth overview of **Afegostat hydrochloride**, including its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

Core Data Presentation

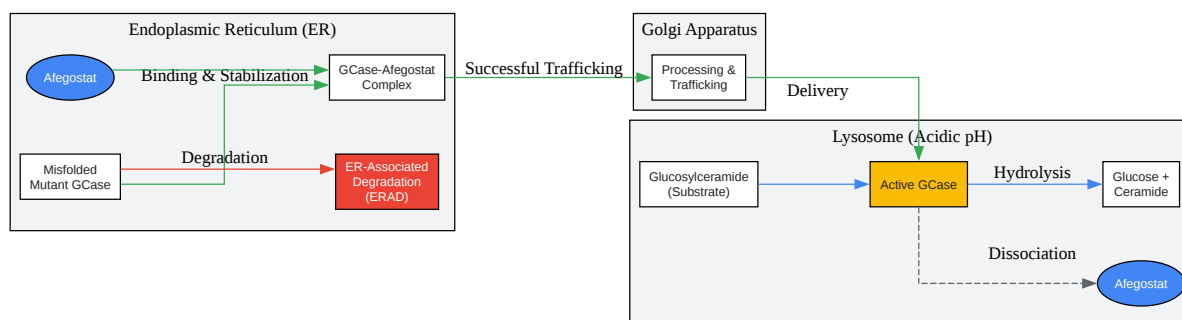
Quantitative data for **Afegostat hydrochloride** and its free base form are summarized in the table below for easy reference and comparison.

Property	Afegostat Hydrochloride	Afegostat (Free Base)
CAS Number	161302-93-8[1][4]	169105-89-9[1][5]
Molecular Formula	C ₆ H ₁₄ ClNO ₃ [1]	C ₆ H ₁₃ NO ₃ [5]
Molecular Weight	183.63 g/mol [1][4]	147.17 g/mol [5]
Synonyms	Isomagomine HCl, AT-2101[1]	Isomagomine, D-Isomagomine[6] [7]
IUPAC Name	(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol hydrochloride[1]	(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol[5]

Mechanism of Action: Pharmacological Chaperoning of GCCase

Afegostat acts as a pharmacological chaperone, a small molecule that specifically and reversibly binds to a target protein to promote its proper folding and stability. In the context of Gaucher disease, many mutations in the GBA1 gene, such as the common N370S mutation, result in a misfolded GCCase enzyme that is retained in the endoplasmic reticulum (ER) and targeted for degradation through the ER-associated degradation (ERAD) pathway.[4][5]

Afegostat, being an analog of the glucose substrate, binds to the active site of the nascent, misfolded GCCase in the neutral pH environment of the ER.[3] This binding stabilizes the enzyme in a more native conformation, allowing it to pass the ER's quality control checkpoints and traffic through the Golgi apparatus to the lysosome.[2][3] Once in the acidic environment of the lysosome, the affinity of Afegostat for the GCCase active site is reduced, leading to its dissociation. The now correctly localized and folded GCCase can then hydrolyze the accumulated glucosylceramide.[2] Studies have shown that treatment with Afegostat can increase the cellular activity of mutant GCCase by several fold in patient-derived fibroblasts.[2][8]



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Caption: Pharmacological chaperone mechanism of Afegostat on mutant GCase.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of pharmacological chaperones like Afegostat.

GCCase Activity Assay in Patient-Derived Fibroblasts

This protocol measures the total cellular GCCase activity in cell lysates after treatment with the pharmacological chaperone.

a. Cell Culture and Treatment:

- Culture human fibroblasts derived from Gaucher disease patients (e.g., homozygous for the N370S mutation) and normal controls in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with varying concentrations of **Afegostat hydrochloride** (e.g., 1 μ M, 10 μ M, 30 μ M, 100 μ M) or vehicle (DMSO) for 5 days.[8] Change the medium with fresh compound every 2-3 days.

b. Cell Lysis:

- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.4) on ice for 30 minutes.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the total protein concentration using a BCA protein assay.

c. Enzymatic Assay:

- Prepare a reaction mixture containing the cell lysate (normalized for total protein, e.g., 10-20 μ g) and the fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG) in a citrate-phosphate buffer (pH 5.4).[9][10][11]
- Incubate the reaction at 37°C for 1 hour, protected from light.[10]
- Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M NaOH/glycine, pH 10.4).[10]
- Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[10]
- Calculate GCase activity based on a standard curve of 4-MU and express it as nmol/hour/mg of protein.

Immunofluorescence Microscopy for GCase Trafficking

This protocol visualizes the subcellular localization of GCase to assess its trafficking from the ER to the lysosome.

a. Cell Culture and Treatment:

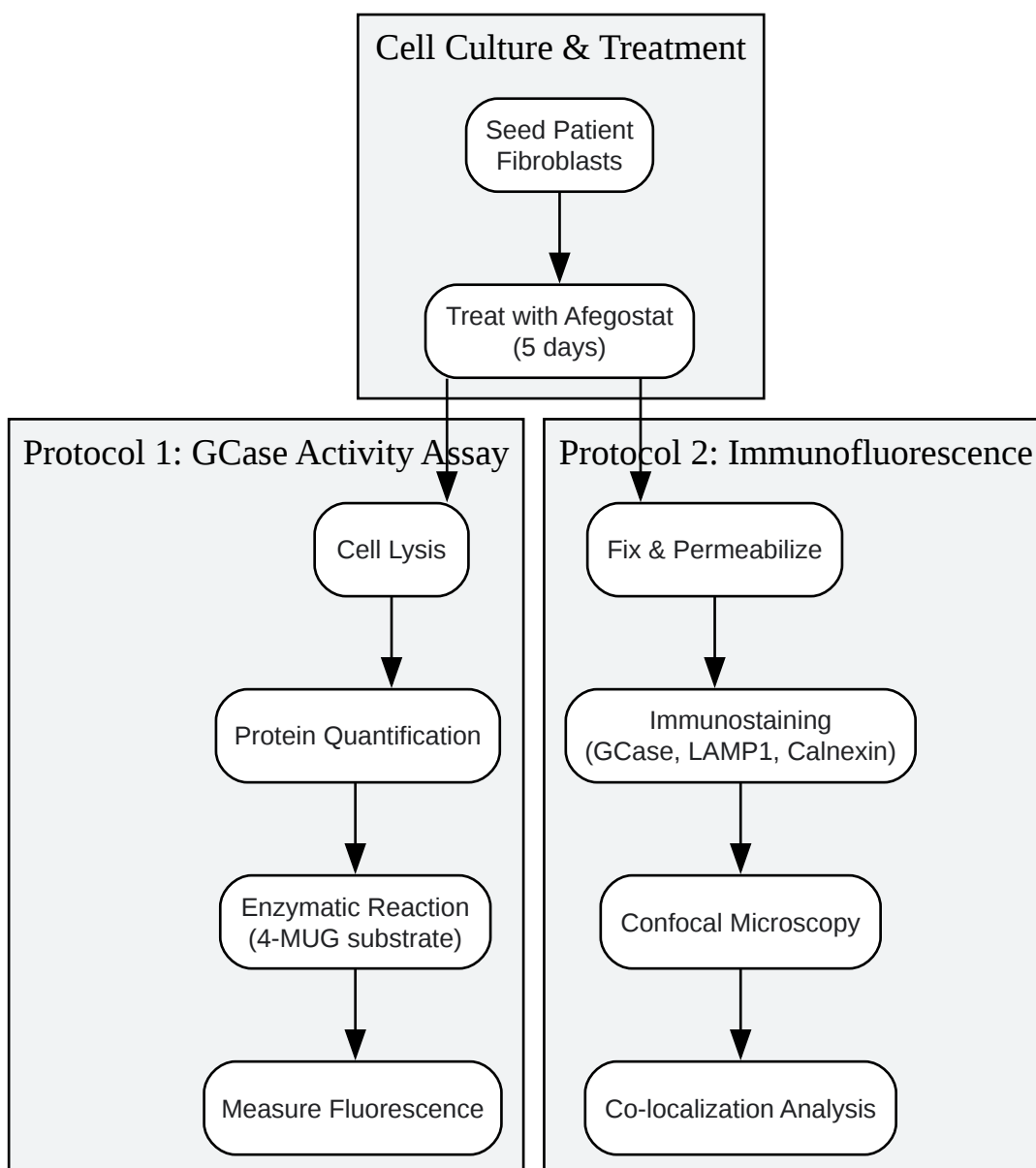
- Seed patient-derived fibroblasts on glass coverslips in a 24-well plate.
- Treat the cells with **Afegostat hydrochloride** or vehicle as described in Protocol 1.

b. Immunostaining:

- Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block non-specific binding with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour.
- Incubate the cells with a primary antibody against GCase and a co-stain for a lysosomal marker (e.g., LAMP1) and an ER marker (e.g., Calnexin) overnight at 4°C.
- Wash the cells and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

c. Imaging and Analysis:

- Visualize the cells using a confocal microscope.
- Analyze the images for the co-localization of GCase with the lysosomal and ER markers to determine the extent of GCase trafficking to the lysosome.



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Caption: Workflow for evaluating Afegostat's effect on GCase.

Conclusion

Afegostat hydrochloride serves as a well-characterized example of a pharmacological chaperone for the treatment of Gaucher disease. Its mechanism of action, centered on the stabilization and enhanced trafficking of mutant GCase, provides a promising therapeutic strategy for genetic diseases caused by protein misfolding. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of similar chaperone

compounds, enabling researchers to assess their potential to rescue protein function and ameliorate disease phenotypes. While the clinical development of Afegostat was discontinued, the principles of its action and the methodologies for its study remain highly relevant to the ongoing development of novel therapies for lysosomal storage disorders and other protein misfolding diseases.

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